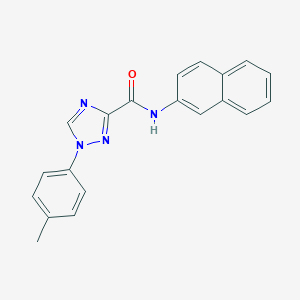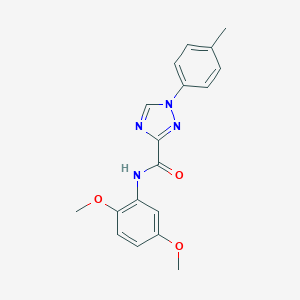![molecular formula C21H19NO4S B278963 Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B278963.png)
Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, also known as EMDQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential biomedical applications. EMDQ belongs to the quinoline family of compounds and is characterized by its unique chemical structure that makes it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is not fully understood. However, it is believed to act by inhibiting key enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is its versatility in laboratory experiments. This compound can be used in a wide range of assays to investigate its biological activity. In addition, this compound can be easily synthesized in large quantities, making it a cost-effective compound for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for research on Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the investigation of this compound's potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate can be synthesized using a multi-step reaction process that involves the condensation of 2-aminobenzoic acid with 4-methylthiophenol, followed by cyclization and esterification reactions. The synthesis of this compound has been optimized to yield high purity and high yield, making it a cost-effective compound for research purposes.
Wissenschaftliche Forschungsanwendungen
Ethyl6-{[(4-methylphenyl)sulfanyl]methyl}[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has been extensively studied for its potential biomedical applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C21H19NO4S |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
ethyl 6-[(4-methylphenyl)sulfanylmethyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate |
InChI |
InChI=1S/C21H19NO4S/c1-3-24-21(23)16-8-14-9-19-20(26-12-25-19)10-17(14)22-18(16)11-27-15-6-4-13(2)5-7-15/h4-10H,3,11-12H2,1-2H3 |
InChI-Schlüssel |
HYHGGFFICAODKE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2C=C3C(=CC2=C1)OCO3)CSC4=CC=C(C=C4)C |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2C=C3C(=CC2=C1)OCO3)CSC4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)


![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)








![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)
